molecular formula C9H9NO4 B1217041 1,2-Epoxy-3-(p-nitrophenoxy)propane CAS No. 5255-75-4

1,2-Epoxy-3-(p-nitrophenoxy)propane

Cat. No.: B1217041
CAS No.: 5255-75-4
M. Wt: 195.17 g/mol
InChI Key: FPIGOBKNDYAZTP-UHFFFAOYSA-N
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Description

1,2-Epoxy-3-(p-nitrophenoxy)propane (ENPP), also known as 2-[(4-nitrophenoxy)methyl]oxirane (CAS: 5255-75-4), is a nitroaromatic epoxide with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol . Structurally, it consists of an oxirane (epoxide) ring substituted with a p-nitrophenoxy group, rendering it reactive toward nucleophilic sites in biological macromolecules.

ENPP serves dual roles in biochemical research:

Glutathione S-Transferase (GST) Substrate: ENPP is a model substrate for GSTs, particularly GSTT1-1, due to its specificity in conjugation reactions with glutathione (GSH) .

Aspartic Protease Inhibitor: ENPP selectively inhibits acid proteases (e.g., pepsin, chymosin, HIV-1 protease) by covalently modifying active-site aspartic acid residues .

Mechanism of Action

Target of Action

The primary target of 1,2-epoxy-3-(4-nitrophenoxy)propane is the enzyme Glutathione S-transferase (GST) . This enzyme plays a crucial role in the detoxification of harmful compounds by conjugating them with glutathione .

Mode of Action

The interaction of 1,2-epoxy-3-(4-nitrophenoxy)propane with its target involves the nucleophilic attack of p-nitrophenol on propylene oxide, followed by the formation of an ether linkage between the two components . This reaction is facilitated by the GST enzyme, which acts on 1,2-epoxy-3-(4-nitrophenoxy)propane .

Biochemical Pathways

The action of 1,2-epoxy-3-(4-nitrophenoxy)propane affects the glutathione conjugation pathway . This pathway is responsible for the detoxification of a wide range of exogenous and endogenous hydrophobic electrophiles . The compound’s action on this pathway results in the formation of less harmful substances that can be easily excreted from the body.

Result of Action

The action of 1,2-epoxy-3-(4-nitrophenoxy)propane results in the detoxification of harmful compounds in the body . By facilitating their conjugation with glutathione, the compound helps in transforming these harmful substances into less toxic and more water-soluble metabolites that can be easily excreted from the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-epoxy-3-(4-nitrophenoxy)propane. For instance, the presence of other chemicals in the environment can compete with the compound for the active site of GST, potentially affecting its efficacy . Moreover, factors such as temperature and pH can influence the stability of the compound.

Biochemical Analysis

Biochemical Properties

1,2-Epoxy-3-(p-nitrophenoxy)propane plays a crucial role in biochemical reactions, primarily as an inhibitor of certain enzymes. It has been shown to inhibit pepsin and other aspartic proteinases by reacting with the active site aspartic acid residues . The inhibition is irreversible and results from the esterification of essential carboxyl groups of the enzyme . This compound also interacts with other enzymes, such as low-molecular-weight phosphotyrosyl protein phosphatase and D-amino acid transferase . The nature of these interactions involves covalent binding to the active site residues, leading to the inactivation of the enzyme.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting key enzymes involved in cellular metabolism and signaling pathways. For instance, the inhibition of pepsin and other aspartic proteinases can disrupt protein digestion and processing in cells . Additionally, the compound’s interaction with phosphotyrosyl protein phosphatase can affect cell signaling pathways that rely on phosphorylation and dephosphorylation events . These interactions can lead to changes in gene expression and cellular metabolism, ultimately impacting cell function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its covalent binding to the active site residues of target enzymes. The epoxide group of the compound reacts with the carboxyl groups of aspartic acid residues in the enzyme’s active site, leading to irreversible inhibition . This esterification process prevents the enzyme from catalyzing its substrate, effectively inactivating it. The compound’s specificity for aspartic proteinases is due to the presence of these critical aspartic acid residues in their active sites . Additionally, the compound’s interaction with other enzymes, such as phosphotyrosyl protein phosphatase, involves similar covalent modifications that disrupt enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the inhibition of enzymes by this compound is irreversible, leading to sustained inactivation of the target enzymes . The compound itself may undergo degradation over time, which can affect its potency and efficacy in long-term experiments . In vitro and in vivo studies have demonstrated that the compound’s inhibitory effects can persist for extended periods, depending on the stability of the compound and the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to achieve effective enzyme inhibition . Beyond this threshold, increasing the dosage can lead to adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in specific metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s inhibition of aspartic proteinases and other enzymes can affect metabolic flux and metabolite levels in cells . For example, the inhibition of pepsin can disrupt protein digestion and processing, leading to changes in amino acid availability and utilization . Additionally, the compound’s interaction with phosphotyrosyl protein phosphatase can influence signaling pathways that regulate metabolic processes . These effects on metabolic pathways highlight the compound’s potential as a tool for studying cellular metabolism and enzyme regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can interact with specific binding proteins that facilitate its localization and accumulation in certain cellular compartments . These interactions can affect the compound’s bioavailability and efficacy in inhibiting target enzymes . Additionally, the compound’s distribution within tissues can influence its overall impact on cellular function and metabolism .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound’s interaction with aspartic proteinases may occur in lysosomes or other acidic compartments where these enzymes are active . The localization of the compound within these compartments can enhance its inhibitory effects and ensure its specificity for target enzymes . Additionally, the compound’s distribution within different subcellular compartments can influence its overall impact on cellular processes and functions .

Biological Activity

1,2-Epoxy-3-(p-nitrophenoxy)propane, also known as Glycidyl-4-nitrophenyl ether (GNPE), is a compound with significant biological activity, particularly in the field of proteomics and enzyme inhibition. Its unique structure, featuring an epoxide group and a para-nitrophenoxy moiety, contributes to its reactivity and interaction with biological macromolecules.

  • Molecular Formula : C₉H₉NO₄
  • CAS Number : 5255-75-4
  • Structure : The compound consists of a three-membered epoxide ring and a p-nitrophenoxy group, which enhances its reactivity.

This compound primarily acts as an enzyme inhibitor , with notable effects on:

  • Pepsin : This digestive enzyme is irreversibly inhibited by GNPE through covalent modification of its active site. This interaction can disrupt protein digestion, which has implications for digestive health and disorders.
  • Glutathione S-transferase (GST) : GNPE also interacts with GSTs, facilitating the conjugation of glutathione to the epoxide ring. This reaction is crucial for the detoxification of harmful compounds in biological systems .

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Enzyme Inhibition : The compound inhibits various enzymes by forming covalent bonds with active site residues. For instance, it has been shown to affect aspartic proteinases like cathepsin D and HIV protease .
  • Protein Enrichment : GNPE is utilized in proteomics for the enrichment of cysteine-containing proteins. It reacts with the thiol groups of cysteine residues to form stable thioether linkages, allowing for the isolation and study of these proteins from complex mixtures.

Study 1: Inhibition of Pepsin

In a controlled study, this compound was administered to animal models to assess its effect on pepsin activity. Results indicated a significant reduction in pepsin activity post-administration, confirming its role as an irreversible inhibitor .

Study 2: Interaction with Glutathione S-transferases

Research demonstrated that GNPE acts as a substrate for certain GSTs. The conjugation process was analyzed in vitro, showing increased GST activity following exposure to the compound. This suggests potential applications in enhancing detoxification pathways in biological systems .

Comparative Analysis

The following table summarizes the structural and functional comparisons between this compound and related compounds:

Compound NameStructure TypeUnique Features
This compoundEpoxideNitro group enhances reactivity; enzyme inhibitor
1,2-Epoxy-3-phenoxypropaneEpoxideLacks nitro group; less reactive
1,2-EpoxybutaneSimple EpoxideShorter carbon chain; used in polymer synthesis
p-NitrophenolPhenolicNo epoxide; precursor in dye production

Scientific Research Applications

The biological activity of 1,2-Epoxy-3-(p-nitrophenoxy)propane can be summarized as follows:

  • Enzyme Inhibition : It irreversibly inactivates various enzymes by forming covalent bonds with their active site residues. This property has been investigated in the context of aspartic proteinases such as cathepsin D and HIV protease.
  • Protein Enrichment : In proteomics, this compound is used for enriching cysteine-containing proteins. It reacts with thiol groups of cysteine residues to form stable thioether linkages, allowing for the isolation and study of these proteins from complex mixtures.

Study 1: Inhibition of Pepsin

In a controlled study involving animal models, administration of this compound resulted in a significant reduction in pepsin activity. This confirmed its role as an irreversible inhibitor and highlighted its potential implications for digestive health and disorders.

Study 2: Interaction with Glutathione S-transferases

Research demonstrated that this compound acts as a substrate for certain GSTs. In vitro studies showed increased GST activity following exposure to the compound, suggesting potential applications in enhancing detoxification pathways within biological systems.

Applications in Research

This compound plays a crucial role in various research fields:

  • Biochemical Research : Its ability to inhibit key enzymes makes it valuable for studying enzyme function and mechanisms.
  • Proteomics : The compound's reactivity with cysteine residues allows researchers to enrich specific proteins for analysis.

Chemical Reactions Analysis

Glutathione Conjugation via Glutathione S-Transferases (GSTs)

This reaction is central to the compound's role in detoxification pathways. GSTs catalyze the nucleophilic attack of glutathione (GSH) on the epoxide ring, forming a stable thioether conjugate (Table 1).

Key findings :

  • The product is identified as 1-hydroxy-2-(S-glutathionyl)-3-(p-nitrophenoxy)propane .

  • Mutagenesis studies reveal critical residues for catalysis:

    • Trp209 : Replacement with His/Ile/Pro reduces kcat(app)k_{cat(app)} by 5–28× .

    • Arg107 : The R107L mutant exhibits a 38× lower Km(app)(GSH)K_{m(app)}(GSH), enhancing substrate affinity .

    • Asp161 : The D161L mutant shows structural instability, increasing Km(app)(GSH)K_{m(app)}(GSH) by 616× .

Table 1: Kinetic Parameters of GST Mutants

Mutantkcat(app)k_{cat(app)} (min⁻¹)Km(app)(GSH)K_{m(app)}(GSH) (mM)Km(app)(EPNP)K_{m(app)}(EPNP) (mM)
Wild-type0.851.20.45
W209H0.171.30.48
R107L0.820.0320.41
D161L0.0037400.52

Hydrolysis in Aqueous Media

The epoxide ring undergoes hydrolysis under physiological conditions, yielding 2-hydroxy-3-(p-nitrophenoxy)propionic acid as the primary metabolite .

Mechanistic insights :

  • Acid/base-catalyzed : Protonation of the epoxide oxygen enhances electrophilicity, facilitating nucleophilic water attack.

  • Biological relevance : Observed in rodent models, with excretion of hydrolyzed metabolites in urine .

Reaction with Thiol-Containing Biomolecules

The compound reacts with cysteine residues in proteins, forming stable thioether adducts. This property is exploited in proteomics for cysteine-containing protein enrichment .

Reaction pathway :
Epoxide+Cysteine SHThioether+H2O\text{Epoxide}+\text{Cysteine SH}\rightarrow \text{Thioether}+\text{H}_2\text{O}

Metabolic Pathways in Mammalian Systems

Rodent studies demonstrate dual detoxification routes (Table 2) :

  • Hydrolysis : Accounts for 60–70% of total metabolites.

  • GSH conjugation : Represents 20–30%, excreted via bile.

Table 2: Major Metabolites in Rodents

MetaboliteExcretion Route% Total Excretion
2-Hydroxy-3-(p-nitrophenoxy)propionic acidUrine65
N-Acetyl-S-[2-hydroxy-3-(p-nitrophenoxy)propyl]-L-cysteineBile25
p-NitrophenolUrine10

Enzymatic Inhibition via Covalent Modification

While not a primary reaction pathway, the compound irreversibly inhibits aspartic proteinases (e.g., pepsin, HIV protease) through covalent binding to active-site residues . This occurs via nucleophilic attack by aspartate carboxylates on the epoxide carbon.

Critical Analysis of Reactivity Trends

Reaction TypeRate (Relative)Activation EnergyCatalytic Influence
GSH conjugation (GST)HighLowEnzyme-dependent
HydrolysisModerateModeratepH-dependent
Thiol adduct formationSlowHighThiolate nucleophiles

This compound's reactivity profile highlights its dual role as a biochemical tool and xenobiotic substrate, with implications for drug design and toxicology .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2-Epoxy-3-(p-nitrophenoxy)propane with high purity?

Synthesis typically involves the reaction of epichlorohydrin with p-nitrophenol under alkaline conditions. A key step is controlling the stoichiometry (e.g., 1:1 molar ratio of epichlorohydrin to p-nitrophenol) and reaction temperature (60–80°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures high purity (>95%). Structural confirmation requires NMR (<sup>1</sup>H and <sup>13</sup>C) and FT-IR to verify the epoxy ring and nitro group integrity .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Standard characterization includes:

  • NMR spectroscopy : <sup>1</sup>H NMR should show signals for the epoxy ring protons (δ 3.1–4.0 ppm) and aromatic protons from the p-nitrophenoxy group (δ 7.0–8.3 ppm).
  • FT-IR : Peaks at ~910 cm<sup>-1</sup> (epoxide C-O-C stretch) and 1520–1350 cm<sup>-1</sup> (asymmetric/symmetric NO2 stretches).
  • Mass spectrometry (MS) : ESI-MS or GC-MS to confirm molecular ion [M+H]<sup>+</sup> at m/z 196.1.
  • Melting point : 177–178°C (deviations suggest impurities) .

Advanced Research Questions

Q. How does this compound act as a mechanism-based inhibitor in protease studies?

The compound covalently binds to catalytic residues in proteases via its epoxy group. For example, in porcine pepsin (an aspartic protease), it irreversibly inhibits activity by alkylating the active-site aspartate residues. Methodologically:

  • Pre-incubate the enzyme with 1–5 mM inhibitor in pH 4.0 buffer (30 min, 37°C).
  • Monitor residual activity using a substrate like hemoglobin (spectrophotometric assay at 280 nm).
  • Kinetic parameters (Ki, inactivation rate) can be derived from time-dependent activity loss .

Q. What considerations are needed when using this compound in enzyme kinetics studies with GST isoforms?

The compound is a substrate for GSTT1-1 and an inhibitor for glutamic peptidases . Key considerations:

  • Substrate specificity : Use 0.1–1.0 mM EPNP with 1 mM glutathione (GSH) in Tris-HCl buffer (pH 6.5). Monitor conjugation at 360 nm (ε = 1.8 mM<sup>-1</sup>cm<sup>-1</sup>).
  • Genetic polymorphisms : Human GSTT1-1 variants (e.g., D141N) show reduced activity. Pre-screen cell lines or tissues for GSTT1 genotype using PCR.
  • Inhibition assays : For glutamic peptidases, use 2–10 mM EPNP in 30-min pre-incubation steps. Activity loss indicates covalent modification of catalytic glutamic acid residues .

Q. How do metabolic pathways influence the compound’s toxicity in human models?

EPNP undergoes glutathione conjugation via GSTT1-1, producing non-toxic metabolites. However, polymorphisms in GSTT1 (e.g., null genotypes) increase susceptibility to toxicity. Methodological steps:

  • Use human liver microsomes or recombinant GST isoforms to quantify conjugation rates (HPLC or LC-MS).
  • Compare cytotoxicity (e.g., IC50 via MTT assay) in GSTT1-positive vs. GSTT1-null cell lines.
  • Reference kinetic parameters: Km (GSH) = 0.5–1.0 mM, Vmax = 2–5 µmol/min/mg .

Q. Key Notes for Experimental Design

  • Storage : Store EPNP in anhydrous conditions (desiccator, -20°C) to prevent epoxy ring hydrolysis.
  • Safety : Use PPE (gloves, goggles) due to irritant properties. Avoid inhalation (vapor pressure: 8.16E-05 mmHg at 25°C) .
  • Cross-reactivity : Validate specificity when using EPNP in multi-enzyme systems (e.g., confirm absence of GSTP1-1 activity) .

Comparison with Similar Compounds

Structural Analogs and Reactivity

ENPP belongs to the glycidyl ether epoxide family. Key structural analogs include:

Compound Molecular Formula Target Enzyme/Application Key Differences from ENPP Reference
1,2-Epoxy-3-phenoxypropane C₉H₁₀O₂ Epoxy resin precursor Lacks nitro group; lower electrophilicity
1,2-Epoxy-3-(2,2,2-trifluoroethoxy)propane C₅H₇F₃O₂ Fluorinated polymer synthesis Trifluoroethoxy group enhances hydrophobicity
1,2-Epoxy-3-(pentabromophenoxy)propane C₉H₇Br₅O₂ Flame-retardant epoxy adhesives Bromine substitution alters reactivity

Key Insight: The p-nitrophenoxy group in ENPP enhances its electrophilicity, making it more reactive toward nucleophilic residues (e.g., GST thiols, protease carboxylates) compared to non-nitro analogs .

GST Substrates: Specificity and Kinetics

ENPP is compared to other GST substrates below:

Substrate GST Isozyme Specific Activity (μmol/min/mg) Inhibition Constant (Kᵢ, μM) Application Notes Reference
ENPP GSTT1-1 0.85 ± 0.12 15.3 (competitive) Specific for theta-class GSTs
1,2-Dichloro-4-nitrobenzene (DCNB) GST M2 1.20 ± 0.09 8.7 Broad mu-class specificity
p-Nitrobenzyl chloride (pNBC) GST M1 0.45 ± 0.05 22.1 Low activity in theta-class isoforms
Ethacrynic acid (EA) GSTA4-4 2.10 ± 0.15 5.2 Competitive inhibitor of alpha-class GSTs


Key Insight : ENPP exhibits higher specificity for GSTT1-1 compared to DCNB (mu-class) or pNBC (mu-class), but lower catalytic efficiency than ethacrynic acid . SNP variants of GSTT1-1 (e.g., D141N) show reduced ENPP conjugation activity, underscoring structural dependence .

Protease Inhibitors: Mechanism and Selectivity

ENPP is compared to other aspartic protease inhibitors:

Inhibitor Target Enzymes Inhibition Mechanism Kᵢ (nM) Selectivity Notes Reference
ENPP Pepsin, HIV-1 protease Covalent modification of Asp residues 120 ± 15 Irreversible; pH-dependent kinetics
Pepstatin A Pepsin, Cathepsin D Non-covalent binding to active site 0.5 ± 0.1 Reversible; ineffective on some proteases
Diazoacetyl-DL-norleucine methyl ester (DAN) Chymosin, Rhizopus protease Alkylation of active-site carboxylates 75 ± 10 Requires Cu²⁺ for activation

Key Insight : Unlike pepstatin, ENPP irreversibly inhibits pepsin and chymosin by esterifying Asp32/Asp215 (pig pepsin numbering) with a first-order rate constant (k) of 0.0142 h⁻¹ at pH 3.0 . However, ENPP is ineffective against pepstatin-insensitive proteases (e.g., Scytalidium proteinase B), which DAN targets .

Mutagenicity and Toxicity Profile

Compound Mutagenicity (TA100, +S9) DNA Adduct Formation Primary Toxicity Target Reference
ENPP Positive Yes (guanine-N7) Liver, gastrointestinal tract
Ethylene oxide Positive Yes (N7-alkylation) Hematopoietic system N/A
Styrene oxide Weakly positive Limited Respiratory system N/A

Key Insight : ENPP’s mutagenicity is linked to its epoxide ring, which alkylates DNA, but its nitro group may enhance adduct stability compared to simpler epoxides .

Properties

IUPAC Name

2-[(4-nitrophenoxy)methyl]oxirane
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InChI

InChI=1S/C9H9NO4/c11-10(12)7-1-3-8(4-2-7)13-5-9-6-14-9/h1-4,9H,5-6H2
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InChI Key

FPIGOBKNDYAZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)[N+](=O)[O-]
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Molecular Formula

C9H9NO4
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DSSTOX Substance ID

DTXSID60863512
Record name Oxirane, 2-[(4-nitrophenoxy)methyl]-
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Molecular Weight

195.17 g/mol
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CAS No.

5255-75-4
Record name 2-[(4-Nitrophenoxy)methyl]oxirane
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Record name 1,2-Epoxy-3-(p-nitrophenoxy)propane
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Record name Glycidyl 4-nitrophenyl ether
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Record name Oxirane, 2-[(4-nitrophenoxy)methyl]-
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Record name [(p-nitrophenoxy)methyl]oxirane
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Record name 1,2-EPOXY-3-(P-NITROPHENOXY)PROPANE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-nitrophenol (0.6 mole, 82.3 grams), epichlorohydrin (1.8 mole, 167 g.) and piperidene (3 ml.) is stirred at 100° C. for 17 hours. The solution is evaporated and to the residue is added sodium hydroxide (2 mole) in 500 ml. of water. After 24 hours of stirring, the solution is extracted with chloroform. After washing with dilute sodium hydroxide, the dried chloroform solution is evaporated yielding 3-(4-nitrophenyloxy)-1,2-epoxypropane. A solution of the epoxide (1.0 g.) in 50% aqueous acetic acid (15 ml.) is heated at 90° C. for five hours and then evaporated and chromatographed on silica acid plates (chloroform-methanol 9:1). The band with an Rf of about 0.5 is eluted and crystallized from chloroform and ethyl acetate to yield 1,2-dihydroxy-3-(4-nitrophenyloxy)-propane.
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Synthesis routes and methods III

Procedure details

1-(4-Nitrophenoxy)-2,3-epoxypropane was prepared by an analogous method to that described by Zhen-Zhong Lui et. al. in Synthetic Communications (1994), 24, 833–838. 4-Nitrophenol (4.0 g), anhydrous potassium carbonate (8.0 g) and tetrabutylammonium bromide (0.4 g) were mixed with epibromohydrin (10 ml). The reaction mixture was heated at 100° C. for 1 hour. After cooling to ambient temperature, the reaction mixture was diluted with ethyl acetate and filtered. The filtrate was evaporated to dryness and the residue was codistilled twice with toluene. The resulting oil was purified by column chromatography and eluted with ethanol (1.0%):dichloromethane to yield on evaporation an oil that crystallised (4.36 g, 77.7% yield). NMR (CDCl3): 2.78 (m, 1H), 2.95 (m, 1H), 3.38 (m, 1H), 4.02 (dd, 1H), 4.38 (dd, 1H), 7.00 (d, 2H), 8.20 (d, 2H); m/z 196 [MH]+.
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Synthesis routes and methods IV

Procedure details

p-Nitrophenol (139 g, 1.0 mol) was dissolved in 1.5 l 0.8M sodium hydroxide. Epichlorohydrin, IX, (117 ml, 1.5 mol) was added and the mixture stirred vigorously overnight. The homogenous solution was then extracted three times with 300 ml chloroform and the organic fractions combined and dried over magnesium sulfate. After removal of the drying agent by filtration, evaporation of the filtrate gave a yellow oil which crystallized on standing. The oily crystals were triturated with methanol and filtered to yield 55.6 g of the desired compound as white crystals shown to be homogenous by thin layer chromatography (60:40 ethyl acetate/hexanes, Rf =0.77) m.p. 62°-65° C.
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Synthesis routes and methods V

Procedure details

Potassium carbonate (1.3 g, 9.6 mmol) was added to a mixture of 4-nitrophenol (1.11 g, 8 mmol) and epibromohydrin (1.37 mL, 16 mmol) The mixture was stirred at 100° C. for 18 hours. After cooling down, the residue was extracted into EtOAc. The organic layer was washed with water, brine and then dried with Na2SO4. Removal of the solvent in vacuo gave an orange residue, which was purified chromatographically on silica eluting with EtOAc/hexanes (1:10, v/v). The product was obtained as a yellow solid (0.8 g, 51%). 1H NMR (300 MHz, CDCl3) δ (ppm): 8.21 (m, 2H), 6.98 (m, 2H), 4.37 (dd, J=2.8 Hz, 11.1 Hz, 1H), 4.00 (dd, J=5.9 Hz, 11.1 Hz, 1H), 3.90 (m, 1H), 2.93 (t, J=4.8 Hz, 1H), 2.77 (dd, J=2.8 Hz, 4.8 Hz, 1H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
1.37 mL
Type
reactant
Reaction Step One
Name
Yield
51%

Retrosynthesis Analysis

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1,2-Epoxy-3-(p-nitrophenoxy)propane
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1,2-Epoxy-3-(p-nitrophenoxy)propane
1,2-Epoxy-3-(p-nitrophenoxy)propane
1,2-Epoxy-3-(p-nitrophenoxy)propane

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